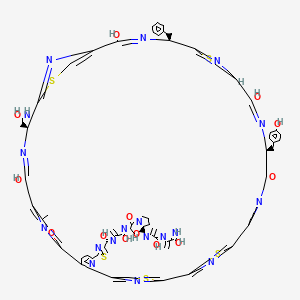
4-(3-(hydroxymethyl)piperidine-1-carbonyl)pyridin-2(1H)-one
Übersicht
Beschreibung
4-(3-(hydroxymethyl)piperidine-1-carbonyl)pyridin-2(1H)-one, also known as HMP, is a chemical compound that has been extensively studied for its potential use in scientific research. This molecule has a unique structure that makes it a valuable tool for investigating various biochemical and physiological processes. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis of Functionalized 4H-Pyrano(3,2-c)pyridines
The reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles and α-cyanoacrylic esters in the presence of piperidine leads to the formation of 4H-pyrano[3,2-c]pyridines. This demonstrates the compound's role in synthesizing fused pyridine systems (Mekheimer, Mohamed, & Sadek, 1997).
Insecticides Synthesis
The hydrogenation of 2 (1H)-pyridones, including related piperidine derivatives, has been used for the synthesis of insecticide compounds. This highlights its potential in developing agricultural chemicals (Takahashi & Kariyone, 1960).
Synthesis of Piperidine Derivatives
Synthesis methods have been developed for cis-4-(sulfomethyl)piperidine-2-carboxylic acid from 4-(hydroxymethyl) pyridine, indicating the compound's utility in producing specific piperidine derivatives (Hadri & Leclerc, 1993).
Drug Discovery and Pharmaceutical Research
Drug-Discovery Scaffold Synthesis
Enantiomerically pure piperidine and octahydropyrano[3,4-c]pyridine scaffolds have been synthesized from compounds including 4-(hydroxymethyl) pyridine. These scaffolds are valuable in drug discovery, demonstrating the compound's role in pharmaceutical research (Narhe et al., 2017).
Carbon-14 and Deuterium Labeling in Pharmaceutical Research
3-Amino-4-(1,1-difluoro-propyl)-6-(4-methanesulfonyl-piperidin-1-yl)-thieno[2,3-b]pyridine-2-carboxylic acid amide, a potent IκB Kinase-β (IKK-β) inhibitor, was labeled with carbon-14 and deuterium. This showcases the importance of such compounds in advanced pharmaceutical research, particularly in drug labeling and tracking (Latli et al., 2016).
Material Science and Chemistry
- Study of Volumetric Properties: Comparative studies of the volumetric properties of pyridine and piperidine derivatives, including 4-(3-(hydroxymethyl)piperidine-1-carbonyl)pyridin-2(1H)-one, were conducted. These studies are crucial for understanding the behavior of these compounds in different solutions, relevant in material science and chemistry (Kul et al., 2013).
Eigenschaften
IUPAC Name |
4-[3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-8-9-2-1-5-14(7-9)12(17)10-3-4-13-11(16)6-10/h3-4,6,9,15H,1-2,5,7-8H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRQBVWUIVGWBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=O)NC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(hydroxymethyl)piperidine-1-carbonyl)pyridin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,2-Dimethyl-3alpha,4abeta-dichloro-6-hydroxy-12abeta,8-[(2E,6E)-3-methyl-2-hexene-1-yl-6-ylidene]-3,4,4a,8,9,12a-hexahydro-2H,7H-1,10-dioxanaphthacene-5,12-dione](/img/structure/B1474398.png)









